2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate
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Overview
Description
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate is a synthetic organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This particular compound is characterized by its unique structure, which includes a naphthalene ring substituted with two chlorine atoms and a carbamate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate typically involves the reaction of 2,4-dichloronaphthalene with methyl(phenyl)carbamate. One common method is the carbamoylation reaction, where the carbamate group is introduced using a suitable carbamoylating agent such as dimethyl carbonate or carbamoyl chloride . The reaction is usually carried out under mild conditions, often in the presence of a catalyst like iron-chrome or indium triflate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow systems. These systems allow for the efficient and controlled reaction of 2,4-dichloronaphthalene with methyl(phenyl)carbamate, often employing solid catalysts to enhance the reaction rate and yield . The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbamate group into an amine, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in a polar solvent.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Hydroxyl or amino-substituted naphthalenes.
Scientific Research Applications
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylating the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes . The naphthalene ring may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar inhibitory properties.
Phenyl carbamate: Another carbamate with a phenyl group, used in various industrial applications.
Naphthyl carbamate: A compound with a naphthalene ring, similar in structure but lacking the chlorine substitutions.
Uniqueness
2,4-Dichloronaphthalen-1-yl methyl(phenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activity compared to non-chlorinated analogs .
Properties
Molecular Formula |
C18H13Cl2NO2 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C18H13Cl2NO2/c1-21(12-7-3-2-4-8-12)18(22)23-17-14-10-6-5-9-13(14)15(19)11-16(17)20/h2-11H,1H3 |
InChI Key |
OSDONNCREOYFRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Origin of Product |
United States |
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